molecular formula C28H50N2O5S B12676815 N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate CAS No. 82432-28-8

N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate

Cat. No.: B12676815
CAS No.: 82432-28-8
M. Wt: 526.8 g/mol
InChI Key: VNJVLVPKGAWFAV-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium Methyl Sulphate is an organic quaternary ammonium salt with the CAS Registry Number 82432-28-8 and molecular formula C28H52N2O5S . Its structure features a stearamido (octadecanoylamino) group linked to a phenyl ring that is also bonded to a trimethylammonium cation, with a methyl sulfate counterion . This molecular architecture, which combines a long hydrophobic alkyl chain with a cationic head group, suggests potential utility in various research applications. Such compounds are frequently investigated for their surface-active properties and their ability to interact with biological and synthetic materials. Researchers may explore its use as a specialty surfactant or as an antistatic agent in material science studies . The compound's EINECS number is 279-947-9 . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and conduct a comprehensive risk assessment before handling this chemical. For detailed specifications, including HPLC or GC suitability, please contact our scientific support team.

Properties

CAS No.

82432-28-8

Molecular Formula

C28H50N2O5S

Molecular Weight

526.8 g/mol

IUPAC Name

methyl-methylidene-[4-[methyl(octadecanoyl)amino]phenyl]azanium;methyl sulfate

InChI

InChI=1S/C27H47N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)29(4)26-23-21-25(22-24-26)28(2)3;1-5-6(2,3)4/h21-24H,2,5-20H2,1,3-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

VNJVLVPKGAWFAV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)C1=CC=C(C=C1)[N+](=C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate typically involves the reaction of N,N,N-trimethylaniline with octadecanoyl chloride in the presence of a base such as triethylamine . The resulting product is then quaternized with methyl sulphate to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Surfactant in Nanoparticle Synthesis : The compound is utilized as a surfactant during the synthesis of nanoparticles, aiding in stabilizing colloidal solutions.
  • Emulsion Polymerization : It plays a crucial role in emulsion polymerization processes, enhancing the stability and quality of polymer products.

Biology

  • Cell Culture Studies : N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate is employed to enhance cell membrane permeability in various cell culture studies, facilitating the uptake of nutrients and drugs by cells.

Medicine

  • Drug Delivery Systems : The compound is investigated for its potential in drug delivery applications due to its ability to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Industry

  • Detergents and Personal Care Products : It is utilized in formulating detergents and personal care products due to its surfactant properties, contributing to cleaning efficiency and product stability.

Case Study 1: Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against certain bacteria and fungi. Its surfactant nature disrupts microbial membranes, leading to cell lysis. This property is particularly useful in developing antimicrobial formulations for personal care products.

Case Study 2: Drug Delivery Enhancement

In a study investigating drug delivery systems, it was found that this compound effectively penetrates lipid bilayers, altering membrane fluidity and permeability. This characteristic is beneficial in enhancing cellular uptake for therapeutic agents, particularly hydrophobic drugs that typically have low bioavailability.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. The quaternary ammonium group interacts with negatively charged components of the membrane, further enhancing its effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl N,N,N-trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]anilinium sulphate .
  • CAS No.: 52793-97-2 .
  • INCI Name : Camphor Benzalkonium Methosulfate .
  • Trade Name : Mexoryl SO .

Functional Properties :
This compound is a photostable UVB filter with a peak absorption wavelength (λmax) of 284 nm and a molar extinction coefficient (ε) of 24,500 L·mol⁻¹·cm⁻¹, making it effective in sunscreen formulations .

Regulatory Status :
Approved in the EU and Australia for use in cosmetic products at a maximum concentration of 6% . However, the Scientific Committee on Consumer Products (SCCP) recommended reducing this limit to 3% in 2008 due to insufficient dermal absorption data .

Structural and Functional Analogues

The compound belongs to the camphor-derived UV filter class. Key structural features include a trimethylanilinium group linked to a 2-oxobornylidene moiety via a methyl sulfate bridge. Below is a comparative analysis with related compounds:

Table 1: Comparative Analysis of UV Filters
Compound Name CAS No. Function Max Concentration λmax (nm) ε (L·mol⁻¹·cm⁻¹) Key Regulatory Notes
N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate 52793-97-2 UVB filter 6% (3% proposed) 284 24,500 SCCP safety review pending
Dicamphor Sulfonic Acid 90457-82-2 UV filter 10% - - No major restrictions reported
Benzotriazolyl Methylene Bis- 103597-45-1 UV filter 10% - - Higher concentration permitted
Polymer of N-{(2 and 4)-[(2-oxoborn-3-ylidene)methyl]benzyl} acrylamide 113783-61-2 UV filter 6% - - Similar concentration limit
α-(2-oxoborn-3-ylidene)toluene-4-sulfonic acid - UV absorber - - - Structural analogue

Key Differentiators

Photostability: Unlike older UV filters prone to degradation, this compound exhibits high photostability, enhancing its efficacy in prolonged UV exposure .

Regulatory Scrutiny : This compound faces stricter concentration limits (3% proposed) compared to Dicamphor Sulfonic Acid (10%) and Benzotriazolyl Methylene Bis- (10%), reflecting unresolved dermal absorption concerns .

Polymeric Analogues: Larger molecular structures (e.g., Polymer of N-{(2 and 4)-[...]} acrylamide) may reduce skin penetration but lack detailed efficacy data . Sulfonic Acid Derivatives: Dicamphor Sulfonic Acid’s higher solubility (due to sulfonic groups) may improve formulation compatibility .

Performance Metrics

  • Absorption Spectrum : The compound’s λmax at 284 nm targets UVB radiation, comparable to other camphor derivatives. However, ε values for analogues like Dicamphor Sulfonic Acid are unreported, limiting direct efficacy comparisons .
  • Concentration Limits : Lower permitted concentrations (6% vs. 10% for others) suggest either higher potency or safety-driven restrictions .

Biological Activity

N,N,N-Trimethyl-4-((1-oxooctadecyl)amino)anilinium methyl sulphate, commonly referred to as TMOS, is a quaternary ammonium compound with potential applications in various biological and pharmaceutical fields. Its unique structure, characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom, suggests significant interactions with biological membranes and proteins.

  • Molecular Formula : C28H52N2O5S
  • Molecular Weight : 528.79 g/mol
  • CAS Number : 82432-28-8

TMOS's biological activity is primarily attributed to its surfactant properties, which facilitate interactions with lipid membranes. The compound can disrupt membrane integrity, leading to altered permeability and potential cytotoxic effects on various cell types. This mechanism is particularly relevant in the context of antimicrobial activity, where TMOS may enhance the efficacy of other therapeutic agents by increasing membrane permeability.

Biological Activity Overview

The biological activities of TMOS can be categorized into several key areas:

  • Antimicrobial Activity :
    • TMOS has demonstrated significant antimicrobial properties against a range of pathogens. Its ability to disrupt bacterial membranes makes it a candidate for developing new antimicrobial agents.
    • Case Study : In vitro studies have shown that TMOS exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity :
    • The cytotoxic effects of TMOS have been evaluated in various cancer cell lines. The compound induces apoptosis through mitochondrial pathways, making it a potential candidate for cancer therapeutics.
    • Research Findings : A study revealed that TMOS treatment resulted in increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways in cancer cells.
  • Membrane Interaction :
    • TMOS interacts with phospholipid bilayers, altering their fluidity and phase behavior. This property is essential for its function as a drug delivery agent.
    • Experimental Data : Fluorescence spectroscopy studies indicate that TMOS can insert itself into lipid membranes, affecting their structural integrity.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialBactericidal against E. coli
CytotoxicityInduces apoptosis in cancer cells
Membrane InteractionAlters lipid bilayer properties

Research Findings

Recent studies have focused on the pharmacological potential of TMOS in drug formulation and delivery systems. Its surfactant properties enhance solubility and bioavailability of poorly soluble drugs.

  • Formulation Studies :
    • TMOS has been incorporated into liposomal formulations, significantly improving the delivery efficiency of anticancer drugs.
    • Findings : Liposomes containing TMOS showed enhanced cellular uptake compared to conventional formulations.
  • Toxicological Assessments :
    • Toxicity studies indicate that while TMOS exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal cells at therapeutic doses.
    • : This selectivity highlights its potential as a targeted therapeutic agent.

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques confirm its purity and structure?

The compound is synthesized via quaternization of an aniline precursor with methyl sulfate. Key steps include alkylation of the amine group and subsequent sulfation. Recommended analytical techniques:

  • NMR spectroscopy for verifying methyl groups and ammonium structure.
  • FTIR to confirm sulfate (S=O stretching ~1250 cm⁻¹) and amide (C=O stretching ~1650 cm⁻¹) functional groups.
  • Elemental analysis to validate stoichiometry.
  • HPLC for assessing purity and detecting byproducts .

Q. What are the primary applications in academic research?

  • UVB Filter : Used in sunscreen formulations (6% concentration) due to its absorption in 290–320 nm range. Validated via UV-Vis spectroscopy and in vitro SPF testing .
  • Antistatic Agent : Quaternary ammonium structure enables surface charge modulation in polymers, studied via conductivity measurements .

Q. What spectroscopic signatures distinguish this compound?

  • ¹H NMR : Peaks at δ 3.0–3.5 ppm (N⁺(CH₃)₃), δ 1.2–1.4 ppm (octadecyl chain), and δ 8.0–8.5 ppm (aromatic protons).
  • FTIR : Bands at 1170 cm⁻¹ (S-O-C) and 1050 cm⁻¹ (SO₄²⁻) .

Advanced Research Questions

Q. How can DFT simulations predict its UV absorption and electronic structure?

  • Methodology : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and simulate UV-Vis spectra. Compare with experimental data to correlate absorption maxima (e.g., 300–310 nm for UVB) .
  • Key Parameters : Bond angles (e.g., H-N-H ~109°) and charge distribution on the ammonium group influence electronic transitions .

Q. What experimental approaches assess photostability under solar irradiation?

  • Accelerated UV Testing : Expose to simulated sunlight (e.g., Xenon arc lamp) and monitor degradation via HPLC-MS.
  • Degradation Products : Identify intermediates (e.g., demethylated derivatives) using high-resolution mass spectrometry .

Q. How does molecular geometry affect UV-filter efficacy?

  • Computational Analysis : DFT reveals that the planar aromatic ring and extended octadecyl chain enhance conjugation, improving absorbance intensity.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., benzylidenecamphor derivatives) to optimize substituent positions .

Q. How to resolve solubility discrepancies in polar vs. nonpolar matrices?

  • Solubility Studies : Use Hansen solubility parameters to identify compatible solvents (e.g., ethanol or PEG-400).
  • Formulation Strategies : Incorporate surfactants (e.g., polysorbate 80) or lipid carriers for uniform dispersion .

Q. What methods evaluate synergistic interactions with other UV filters?

  • SPF Synergy Testing : Combine with UVA filters (e.g., avobenzone) and measure SPF boost via in vitro assays.
  • Spectroscopic Analysis : UV-Vis overlay spectra to detect additive or quenching effects .

Data Contradiction Resolution

Q. How to address conflicting reports on photostability?

  • Controlled Replication : Standardize irradiation conditions (e.g., intensity, wavelength range).
  • Advanced Analytics : Use LC-QTOF-MS to detect trace impurities or photo-oxidation byproducts influencing stability .

Methodological Tables

Q. Table 1. Key Computational Parameters for UV Absorption Prediction

MethodBasis SetHOMO-LUMO Gap (eV)Absorption λ (nm)
B3LYP6-31G(d)4.2308
B3PW916-31G(d)4.1310
Experimental--300–320
Source: Adapted from

Q. Table 2. Photostability Assessment Workflow

StepTechniqueOutcome Metric
UV ExposureXenon arc lamp (1.5 W/m²)% Remaining active compound
Degradation AnalysisHPLC-MSIdentification of byproducts
Stability RankingHalf-life (t₁/₂)Comparative stability
Source:

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